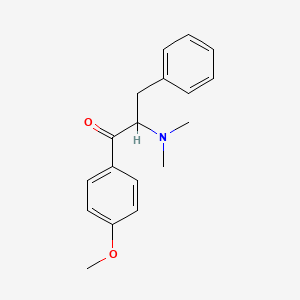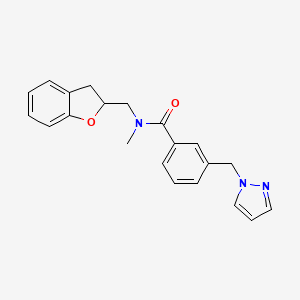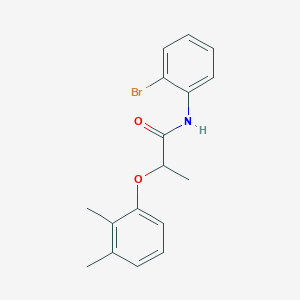
2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenyl-1-propanone
Vue d'ensemble
Description
2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenyl-1-propanone, also known as methoxyphenylacetone or PMA, is a synthetic compound that belongs to the class of phenethylamines. It is commonly used in scientific research as a precursor for the synthesis of various compounds, such as amphetamines and cathinones.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)-1-(4-2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenyl-1-propanonel)-3-phenyl-1-propanone is not well understood. However, it is believed to act as a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which converts it into N-methylamphetamine. This compound is then thought to act as a stimulant, similar to other amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(dimethylamino)-1-(4-2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenyl-1-propanonel)-3-phenyl-1-propanone are not well studied. However, it is believed to have similar effects to other amphetamines, such as increased alertness, euphoria, and decreased appetite. Additionally, it may have cardiovascular effects, such as increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(dimethylamino)-1-(4-2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenyl-1-propanonel)-3-phenyl-1-propanone in lab experiments is its availability and relatively low cost. Additionally, it is a useful precursor for the synthesis of various compounds, which can be used in further research. However, one limitation is the lack of information on its mechanism of action and potential side effects. Additionally, its use in research may be limited by legal restrictions on the synthesis and handling of controlled substances.
Orientations Futures
There are several future directions for research on 2-(dimethylamino)-1-(4-2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenyl-1-propanonel)-3-phenyl-1-propanone. One area of interest is the development of new synthetic routes for the compound, which may improve its yield and purity. Additionally, further research on its mechanism of action and potential side effects may provide valuable insights into its use as a precursor for the synthesis of other compounds. Finally, there is a need for more research on the potential therapeutic applications of 2-(dimethylamino)-1-(4-2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenyl-1-propanonel)-3-phenyl-1-propanone and related compounds, particularly in the treatment of neurodegenerative diseases and other disorders.
Applications De Recherche Scientifique
2-(dimethylamino)-1-(4-2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenyl-1-propanonel)-3-phenyl-1-propanone is widely used in scientific research as a precursor for the synthesis of various compounds. It is particularly useful in the synthesis of amphetamines and cathinones, which are commonly used as stimulants and psychoactive drugs. Additionally, the compound has been used in the synthesis of other compounds, such as 4-methylmethcathinone and 4-methylamphetamine.
Propriétés
IUPAC Name |
2-(dimethylamino)-1-(4-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19(2)17(13-14-7-5-4-6-8-14)18(20)15-9-11-16(21-3)12-10-15/h4-12,17H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTFPWQGSDQBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4059108.png)
![4-bromophenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4059118.png)
![ethyl 4-[({3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B4059126.png)

![4-[(2,6-dichlorophenyl)sulfonyl]morpholine](/img/structure/B4059141.png)
methanone](/img/structure/B4059149.png)
methanone](/img/structure/B4059160.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-4-chloro-N-methyl-benzenesulfonamide](/img/structure/B4059163.png)
![N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4059167.png)
![3-[1-(3-isoxazolylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4059175.png)

![2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4059186.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B4059198.png)